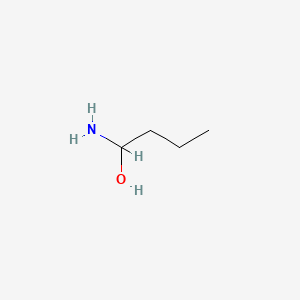

1-Aminobutan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

26316-35-8 |

|---|---|

Molecular Formula |

C4H11NO |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

1-aminobutan-1-ol |

InChI |

InChI=1S/C4H11NO/c1-2-3-4(5)6/h4,6H,2-3,5H2,1H3 |

InChI Key |

OZHIYEINSCNALY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Aminobutan 1 Ol and Its Chiral Congeners

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic methods offer distinct advantages over traditional organic synthesis, such as milder reaction conditions, high chemo-, regio-, and stereospecificity, and reduced byproduct formation tsijournals.comvcu.edu.

Amine dehydrogenases (AmDHs) are enzymes capable of catalyzing the asymmetric reductive amination of prochiral ketones, utilizing ammonia (B1221849) as a cost-effective amino donor and NAD(P)H as a cofactor rsc.orghep.com.cn. This process is highly desired for its efficiency and the production of water as the sole byproduct hep.com.cn.

Research has focused on engineering and identifying novel AmDHs for the synthesis of various chiral amino alcohols. For instance, engineered AmDHs derived from amino acid dehydrogenases (AADHs) have shown high enantioselectivity (typically >99% ee) in the one-step synthesis of chiral amino alcohols from α-hydroxy ketones nih.govfrontiersin.org.

A notable example involves the engineered AmDH from Sporosarcina psychrophila (SpAmDH), which effectively reduces 1-hydroxybutan-2-one (B1215904) to (S)-2-aminobutan-1-ol. This reaction achieved over 99% selectivity, although the conversion was modest (around 60%) at a substrate concentration of 50 mM nih.govfrontiersin.org. Further studies identified six new bacterial AmDHs, with five demonstrating efficient reduction of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol, yielding conversions between 19% and 99% and consistently high enantiomeric excess (99% ee) rsc.org.

Continuous flow processes utilizing co-immobilized amine dehydrogenase (e.g., wh84) and glucose dehydrogenase have also been developed for the biosynthesis of (S)-2-aminobutan-1-ol. This method achieved up to 99% conversion and 99% ee, with space-time yields reaching 124.5 g L⁻¹ d⁻¹ hep.com.cn.

The application of native AmDHs for shorter chain amino alcohols has also been explored. For example, enzymes like MsmeAmDH and MicroAmDH have shown good to high conversions for the formation of (S)-2-aminobutan-1-ol from 1-hydroxybutan-2-one, with MsmeAmDH achieving 67.4% conversion and MicroAmDH achieving 60.9% conversion with high enantioselectivity (>96% ee) frontiersin.org.

Table 1: Amine Dehydrogenase-Mediated Synthesis of (S)-2-Aminobutan-1-ol

| Enzyme Variant | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| SpAmDH (engineered) | 1-hydroxybutan-2-one | ~60 (at 50 mM) | >99 (S) | nih.govfrontiersin.org |

| Five new bacterial AmDHs | 1-hydroxybutan-2-one | 19–99 | 99 (S) | rsc.org |

| AmDH wh84 (immobilized) | 1-hydroxybutan-2-one | Up to 99 | 99 (S) | hep.com.cn |

| MsmeAmDH (native) | 1-hydroxybutan-2-one | 67.4 | >96 (S) | frontiersin.org |

| MicroAmDH (native) | 1-hydroxybutan-2-one | 60.9 | >96 (S) | frontiersin.org |

Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a keto substrate, enabling the synthesis of a wide range of chiral amines and amino acids google.comresearchgate.netnih.gov. ω-Transaminases (ω-TAs) are particularly relevant as they act on distal amino groups and can be applied for both kinetic resolution of racemic compounds and asymmetric synthesis from prochiral ketones nih.govmdpi.com.

For the synthesis of enantiopure aminobutanols, ω-TAs have been successfully employed. Wu et al. characterized four distinct ω-TAs from Pseudomonas putida NBRC 14164, which were utilized for the kinetic resolution of racemic amino alcohols, including 2-aminobutan-1-ol (B80463) mdpi.com.

Furthermore, an enzymatic process for preparing enantiomerically pure (R)-3-aminobutan-1-ol has been developed by treating 4-hydroxybutan-2-one with an R-selective transaminase enzyme in the presence of an amino donor google.com. This method aims to produce (R)-3-aminobutan-1-ol with high chiral purity, preferably greater than 99% ee google.com.

Table 2: Transaminase-Catalyzed Synthesis of Enantiopure Aminobutanols

| Enzyme Type | Substrate | Product | Method | Enantiomeric Purity (ee %) | Reference |

| ω-TAs (Pseudomonas putida) | Racemic 2-aminobutan-1-ol | Enantiopure 2-aminobutan-1-ol | Kinetic Resolution | Not specified, but enantiopure | mdpi.com |

| R-selective Transaminase | 4-hydroxybutan-2-one | (R)-3-aminobutan-1-ol | Asymmetric Synthesis | >99 (R) | google.com |

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from racemic mixtures, leveraging the high stereospecificity of enzymes tsijournals.comrsc.org. This method typically involves the selective conversion of one enantiomer in a racemic mixture, leaving the other unconverted or converting it to a separable product.

For racemic 2-amino-1-butanol, kinetic resolution has been achieved through enantioselective hydrolysis of its N-phenylacetyl derivative using penicillin G acylase immobilized on a gelatin matrix tsijournals.com. This process successfully yielded (S)-2-amino-1-butanol with greater than 99% enantiomeric excess (>99% e.e.) tsijournals.com.

Another approach involves lipase-mediated kinetic resolution, particularly for racemic esters, in organic solvents to selectively hydrolyze one enantiomer . While direct applications to 1-aminobutan-1-ol are not extensively detailed in the provided context, analogous systems demonstrate the utility of this method for chiral amino alcohols .

Dynamic kinetic resolution (DKR) and deracemization, which utilize engineered enzymes, also offer routes to high enantiopurity without the need for chiral auxiliaries . Oxidative deamination with β-amino alcohol dehydrogenases (β-AADHs) can selectively deaminate (S)-enantiomers, leaving the (R)-enantiomers intact, achieving >99% ee for various β-amino alcohols .

Table 3: Enzymatic Kinetic Resolution of Aminobutanols

| Enzyme | Substrate | Product | Enantiomeric Excess (ee %) | Reference |

| Penicillin G acylase (immobilized) | Racemic N-phenylacetyl-2-amino-1-butanol | (S)-2-amino-1-butanol | >99 (S) | tsijournals.com |

| β-AADHs (engineered) | Racemic β-amino alcohols (analogs) | (R)-enantiomer | >99 (R) |

Asymmetric Catalytic Synthesis

Asymmetric catalysis provides alternative chemical routes to chiral compounds, often involving metal complexes or organocatalysts to direct stereoselectivity.

Metal-catalyzed asymmetric cross-coupling reactions are powerful tools for constructing C-C and C-N bonds with high enantioselectivity acs.org. While the direct application of these reactions specifically for the synthesis of this compound is not explicitly detailed in the provided search results, the broader class of chiral β-amino alcohols has been successfully synthesized using such methods.

Recent advancements include chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines, providing a modular and efficient approach to diverse β-amino alcohols bearing vicinal stereocenters nih.gov. This protocol utilizes a chiral chromium catalyst that plays a triple role in the chemoselective single-electron reduction of the imine, fast radical interception, and chemo- and stereoselective addition to aldehydes nih.gov.

Chromium catalysis has also been explored for the asymmetric synthesis of 1,3-diols, which are structurally related to amino alcohols. An efficient and highly enantioselective preparation of protected 1,3-diols was achieved using a chiral chromium catalyst with a carbazole-based bisoxazoline as the chiral ligand, yielding up to 98% ee rhhz.net. These studies highlight the potential of chromium-catalyzed reactions for controlling stereochemistry in the synthesis of complex molecules.

Enantioselective reduction of precursors is a common strategy to introduce chirality into molecules, particularly for the synthesis of chiral alcohols and amines. This often involves reducing prochiral ketones or imines using chiral catalysts or biocatalysts.

For aminobutanols, asymmetric reduction of β-amino ketones using chiral catalysts, such as CBS reduction, or enzymatic methods like carbonyl reductases from Lactobacillus fermentum, can achieve high enantioselectivity (>95% ee) .

Imine reductases (IREDs) catalyze the asymmetric reduction of imines to amines, enabling enantioselective synthesis . While direct applications to this compound are not widely reported, analogous systems demonstrate high diastereomeric excess and enantiomeric excess .

Another example involves the asymmetric reduction of ketones using lithium aluminum hydride modified with N,N-dialkyl derivatives of (R)-(-)-2-aminobutan-1-ol, which can yield optically active allylic alcohols with high chemical and optical yields researchgate.net.

Table 4: Enantioselective Reduction of Precursors for Chiral Amino Alcohols

| Precursor Type | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee %) | Reference |

| β-amino ketones | Chiral catalysts (e.g., CBS reduction) | Chiral β-amino alcohols | >95 | |

| β-amino ketones | Carbonyl reductases (Lactobacillus fermentum) | Chiral β-amino alcohols | >95 | |

| Imines | Imine reductases (IREDs) | Chiral amines (analogs) | High (d.r. & e.r.) | |

| Ketones | LiAlH₄ modified with (R)-(-)-2-aminobutan-1-ol derivatives | Optically active allylic alcohols | 78-98 | researchgate.net |

Chiral Ligand Design and Application for Asymmetric Transformations

Chiral amino alcohols are indispensable in asymmetric synthesis, frequently employed as ligands in metal-catalyzed reactions to induce stereoselectivity. Their bifunctional nature, possessing both amine and hydroxyl groups, allows for diverse coordination modes with metal centers, facilitating enantioselective transformations. researchgate.net, sciengine.com, mdpi.com, researchgate.net

Chiral β-amino alcohols are particularly important structural motifs that serve as crucial chiral ligands in asymmetric catalysis. westlake.edu.cn, nih.gov, acs.org For instance, chiral β-amino alcohol ligands have demonstrated effectiveness in copper(II)-catalyzed asymmetric Henry reactions, yielding (S)-enriched benzofuryl β-nitro alcohols with high enantioselectivities, reaching up to 98% ee. rsc.org In another application, certain chiral β-amino alcohols have been evaluated as ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines. The ruthenium complex formed with (1S,2R)-1-amino-2-indanol, for example, proved to be an efficient catalyst, providing reduction products in excellent isolated yields and enantiomeric excesses up to 82%. mdpi.com

Furthermore, optically active ferrocenyl amino alcohols, derived from commercially available L-alaninol, L-leucinol, and L-valinol, have been successfully utilized as chiral ligands in the catalytic addition of diethylzinc (B1219324) to aldehydes, achieving enantioselectivities as high as 95%. researchgate.net Beyond their role in catalysis, chiral amino alcohols like (R)-(-)-2-aminobutan-1-ol have been employed as starting materials for the asymmetric synthesis of chiral selectors, which are vital for the enantiomeric analysis of amino acids through ligand-exchange chromatography. sigmaaldrich.com Derivatives of (R)-(-)-2-aminobutan-1-ol have also found utility as chiral bases for the resolution of racemic phenylglycine and tyrosine. sigmaaldrich.com

Electrocatalytic Methodologies for Stereoselective Amino Alcohol Synthesis

Electrocatalytic methods offer a streamlined, stereoselective, and chemoselective approach to the synthesis of a diverse range of substituted amino alcohols. researchgate.net, wilddata.cn, nih.gov, chemrxiv.org A significant advantage of these methodologies is their ability to circumvent the extensive protecting group manipulations often required in traditional polar bond retrosynthetic analyses, thereby simplifying synthetic pathways. researchgate.net, wilddata.cn, nih.gov, chemrxiv.org

A notable example involves the use of a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations, providing efficient access to enantiopure amino alcohols. This radical method is characterized by its modularity and generality. researchgate.net, wilddata.cn, nih.gov, chemrxiv.org Moreover, Ni-electrocatalytic decarboxylative arylation, utilizing a simple chiral oxazolidine-based carboxylic acid template, enables stereocontrolled access to substituted chiral amino alcohols, including 1,2-aminoalcohols, with high stereochemical fidelity. researchgate.net The robustness and scalability of these electrocatalytic methods have been demonstrated, for instance, in a 72-gram-scale flow reaction. researchgate.net, wilddata.cn, nih.gov

Beyond decarboxylative approaches, electrochemical methods facilitate the direct synthesis of β-amino alcohols through a reductive cross-coupling of imines with ketones at the cathode, involving radical intermediates. organic-chemistry.org A highly efficient electroreductive cross aza-pinacol coupling between N-acyl diarylketimines and aldehydes also serves as a method for preparing 1,2-aminoalcohols. organic-chemistry.org, organic-chemistry.org

Chiral Pool and Chiral Auxiliary Strategies

The synthesis of chiral amino alcohols often leverages the inherent chirality of readily available natural products through chiral pool strategies or relies on the use of chiral auxiliaries to induce asymmetry. Chiral pool synthesis involves starting from enantiopure precursors such as amino acids or sugars. sciengine.com, acs.org

Biocatalytic approaches, particularly enzymatic synthesis, have emerged as greener and highly enantioselective alternatives to traditional chemical methods. acs.org For example, engineered amine dehydrogenases (AmDHs) can facilitate the one-step synthesis of chiral amino alcohols via the asymmetric reductive amination of α-hydroxy ketones. An engineered AmDH derived from Sporosarcina psychrophila leucine (B10760876) dehydrogenase (SpAmDH) enabled the reduction of 1-hydroxybutan-2-one to (S)-2-aminobutan-1-ol with greater than 99% selectivity. acs.org Further studies have shown that native Amine Dehydrogenases, such as MsmeAmDH, are effective for synthesizing short chiral alkyl amines and amino alcohols, achieving high enantiomeric excesses for compounds like (S)-3-aminobutan-1-ol (99.5% ee) and (3S)-3-aminobutan-2-ol (99.4% ee). uni.lu

Chiral auxiliary strategies involve the use of a stoichiometric amount of a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and then removed. sciengine.com Chiral resolution, particularly via diastereomeric salt formation, remains a foundational method for isolating enantiopure amino alcohols from racemic mixtures. This technique exploits the differential solubility of diastereomeric salts formed between a racemic amino alcohol and a chiral acid. sciengine.com

Novel Chemical Transformations

Radical Polar Crossover Strategies in Amino Alcohol Formation

Radical polar crossover (RPC) strategies represent an advanced approach to precisely control both the chemical and stereochemical selectivity in the formation of amino alcohols. westlake.edu.cn, nih.gov, organic-chemistry.org, acs.org, acs.org A prominent illustration of this strategy is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. This reaction proceeds through an α-amino radical intermediate via a radical-polar crossover mechanism, leading to chiral β-amino alcohols bearing vicinal stereocenters. westlake.edu.cn, nih.gov, organic-chemistry.org, organic-chemistry.org, acs.org, organic-chemistry.org, acs.org

The success of this approach is attributed to the strategic use of electron-withdrawing protective groups, which modulate the reduction potential of imines, thereby favoring their preferential reduction to α-amino radicals. These transient radicals are then rapidly sequestered by chromium(II) to form alkyl chromium intermediates, which subsequently undergo selective nucleophilic addition with aldehydes. westlake.edu.cn The chiral chromium catalyst plays a multifaceted role in this process, mediating the chemoselective single-electron reduction of the imine, facilitating rapid radical interception, and ensuring chemo- and stereoselective addition to aldehydes. nih.gov, organic-chemistry.org, acs.org, acs.org Beyond these specific couplings, RPC processes can also be involved in photochemical 1,2-carboaminations. sciengine.com Furthermore, α-(aminomethyl)acrylates have been shown to act as suitable acceptors in radical–polar crossover 1,4-additions of dialkylzincs under aerobic conditions, leading to the formation of β-amino acids. chemrxiv.org

One-Pot Synthetic Routes (e.g., Aldehyde-Isocyanide Additions)

A notable one-pot, four-component synthesis of 1,2-amino alcohols involves the combination of an amine, an aldehyde, and methanol (B129727) under mild conditions, utilizing an aqueous acidic TiCl3/t-BuOOH system. This process proceeds via a free-radical multicomponent reaction. acs.org Another innovative one-pot method for synthesizing β-amino alcohols involves a cascade process that includes C-H bond hydroxylation at the benzylic α-carbon atom, followed by the reduction of a nitrile or amide functional group. This transformation employs molecular oxygen as an oxidant. rsc.org

Passerini-type reactions represent a powerful class of multicomponent reactions that can be adapted for one-pot amino alcohol synthesis. By combining aldehydes, isocyanides, and SiCl4, α-trichlorosilyloxy imidoyl chlorides can be generated. These intermediates can then be reduced in situ with a mild reducing agent, such as ammonia-borane, to yield N-substituted β-amino alcohols. This method has proven effective for preparing approximately 40 different β-amino alcohols with good yields, ranging from 44% to 93%. acsgcipr.org, acs.org

Organocerium Additions in Chiral Amine Synthesis

Organocerium reagents are valuable tools in the synthesis of chiral amines due to their distinctive reactivity and enhanced selectivity compared to other organometallic reagents, often tolerating a broader range of functional groups.

A general strategy for the synthesis of chiral amines involves organocerium additions to SAMP-hydrazones. wikipedia.org For instance, the nucleophilic addition of various alkyl Grignard reagents to chiral hydrazones derived from (R)-(-)-2-aminobutan-1-ol, followed by catalytic hydrogenolysis, has been successfully employed to synthesize (R)-(+)-α-phenylalkanamines. This methodology has achieved high enantiomeric excesses (90-92% ee) and complete diastereomeric excess (100% de). sigmaaldrich.com Furthermore, cerium(III) chloride mediated nitrile aldol (B89426) reactions have shown enhanced diastereoselectivities when a chiral organocerium complex is utilized. acs.org

Data Tables

Table 1: Enantioselective Synthesis of Amino Alcohols via Biocatalysis

| Product Name | Enzyme/Method | Selectivity/ee (%) | Conversion (%) | Source |

| (S)-2-aminobutan-1-ol | Engineered AmDH (SpAmDH) from 1-hydroxybutan-2-one | >99 | Modest (~60%) | acs.org |

| (S)-3-aminobutan-1-ol | MsmeAmDH | 99.5 | Not specified | uni.lu |

| (3S)-3-aminobutan-2-ol | MsmeAmDH | 99.4 | Not specified | uni.lu |

Table 2: Chiral β-Amino Alcohol Ligands in Asymmetric Catalysis

| Ligand Type/Example | Reaction Type | Enantioselectivity (ee %) | Yield (%) | Source |

| Chiral β-amino alcohol ligands | Copper(II)-catalyzed asymmetric Henry reaction | Up to 98 | Not specified | rsc.org |

| (1S,2R)-1-amino-2-indanol | Ru-catalyzed asymmetric transfer hydrogenation (ATH) | Up to 82 | Very good | mdpi.com |

| Ferrocenyl amino alcohols | Catalytic addition of diethylzinc to aldehydes | Up to 95 | Not specified | researchgate.net |

Continuous Flow Processes for Scalable Production

The application of continuous flow technology to the synthesis of amino alcohols has revolutionized their production, enabling more efficient and sustainable manufacturing routes. This section details key continuous flow methodologies for this compound's chiral congeners, highlighting their efficiency and scalability.

Biocatalytic Approaches for Chiral Aminobutanols

Biocatalysis, especially when integrated into continuous flow systems, presents a green and highly enantioselective pathway for synthesizing chiral amino alcohols. One notable example is the production of (S)-2-aminobutan-1-ol (PubChem CID: 120084).

Synthesis of (S)-2-Aminobutan-1-ol: A highly efficient biocatalytic synthesis of (S)-2-aminobutan-1-ol has been developed using a continuous flow process in a packed bed reactor (PBR) fishersci.cafishersci.ptfishersci.co.ukfishersci.atfishersci.sefishersci.nl. This method utilizes co-immobilized amine dehydrogenase (AmDH wh84) and glucose dehydrogenase (GDH) fishersci.cafishersci.ptfishersci.co.ukfishersci.sefishersci.nl. The reductive amination catalyzed by these enzymes is particularly advantageous as it produces only water as a byproduct, aligning with green chemistry principles fishersci.cafishersci.ptfishersci.sefishersci.nl.

Research findings demonstrate remarkable efficiency for this process. Conversions of up to 99% and enantiomeric excess (ee) of 99% have been achieved for (S)-2-aminobutan-1-ol fishersci.cafishersci.ptfishersci.co.ukfishersci.sefishersci.nl. The space-time yields (STY), a crucial metric for process intensification, reached up to 124.5 g L⁻¹ d⁻¹ fishersci.cafishersci.ptfishersci.co.ukfishersci.sefishersci.nl. Furthermore, the continuous reactions exhibited excellent operational stability, maintaining average conversions of up to 91.8% over extended periods, such as 48 hours fishersci.cafishersci.ptfishersci.nl. This continuous flow biocatalytic approach has been shown to be significantly more efficient than comparable batch reactions, demonstrating up to a 4-fold increase in maximum STY at 99% conversion fishersci.nl. The immobilization of enzymes within the packed bed reactor is key to enhancing their stability and recyclability, which are critical for continuous operation fishersci.cafishersci.ptfishersci.sefishersci.nl.

Table 1: Continuous Flow Biocatalytic Synthesis of (S)-2-Aminobutan-1-ol

| Parameter | Value | Source |

| Enzymes | Co-immobilized AmDH wh84 and GDH | fishersci.cafishersci.pt |

| Reactor Type | Packed Bed Reactor (PBR) | fishersci.cafishersci.pt |

| Conversion | Up to 99% | fishersci.cafishersci.pt |

| Enantiomeric Excess (ee) | 99% | fishersci.cafishersci.pt |

| Space-Time Yield (STY) | Up to 124.5 g L⁻¹ d⁻¹ | fishersci.cafishersci.pt |

| Operational Stability | 91.8% average conversion over 48 hours | fishersci.cafishersci.pt |

| Efficiency Gain vs. Batch | Up to 4-fold higher STY at 99% conversion | fishersci.nl |

Another chiral congener, (R)-3-aminobutan-1-ol (PubChem CID: 9898801), can be prepared enantiomerically pure by treating 4-hydroxybutan-2-one (PubChem CID: 111509) with an R-selective transaminase enzyme in the presence of an amino donor thegoodscentscompany.comatamanchemicals.com. While specific continuous flow details for this isolated step are less extensively reported, (R)-3-aminobutan-1-ol is a key intermediate in the synthesis of pharmaceuticals like dolutegravir, for which multi-step continuous flow processes have been successfully developed thegoodscentscompany.comdrugbank.com.

Chemoenzymatic and Chemical Approaches in Flow

Continuous flow techniques are also applied in more traditional chemical syntheses and chemoenzymatic cascades for various aminobutanols.

Reductive Amination of 4-Aminobutan-1-ol: 4-Aminobutan-1-ol (PubChem CID: 25868) has been utilized as a starting material in continuous flow reductive amination processes for the synthesis of complex molecules, such as the ionizable lipid ALC-0315, a component of mRNA vaccines wikidata.orgwikidata.org. In one such process, an aldehyde was reacted with 4-aminobutan-1-ol and Tetramethylammonium triacetoxyborohydride (B8407120) (PubChem CID: 10858300) as the reducing agent wikidata.orgwikidata.org. The reaction was conducted in a 4 mL reactor at room temperature with a residence time of 16 minutes wikidata.orgwikidata.org. This specific step yielded 47% based on 4-aminobutan-1-ol wikidata.org.

Table 2: Continuous Flow Reductive Amination of 4-Aminobutan-1-ol

| Parameter | Value | Source |

| Reactants | Aldehyde, 4-Aminobutan-1-ol | wikidata.orgwikidata.org |

| Reducing Agent | Tetramethylammonium triacetoxyborohydride | wikidata.orgwikidata.org |

| Reactor Type | 4 mL Reactor | wikidata.orgwikidata.org |

| Temperature | Room temperature | wikidata.orgwikidata.org |

| Residence Time | 16 minutes | wikidata.orgwikidata.org |

| Yield (based on 4-aminobutan-1-ol) | 47% | wikidata.org |

Epoxide Aminolysis in Microreactors: The aminolysis of epoxides in microreactor systems represents another continuous flow approach for the formation of β-amino alcohols fishersci.at. This method offers advantages in terms of reaction control and efficiency compared to batch reactions, with conditions in microreactors often matching or improving yields fishersci.at. While specific examples for aminobutanols are not detailed, this general methodology is applicable to the broader class of β-amino alcohols, which includes 2-aminobutan-1-ol. For instance, the ring-opening of epichlorohydrin (B41342) (PubChem CID: 7835) with amines like aniline (B41778) (PubChem CID: 6115) has been explored in continuous flow systems for β-amino alcohol synthesis wikipedia.org.

The integration of continuous flow technology into the synthesis of this compound's chiral congeners demonstrates a significant step towards more efficient, sustainable, and scalable production of these valuable chemical building blocks.

Stereochemical Investigations and Control in 1 Aminobutan 1 Ol Research

Enantioselective Synthesis Strategies for High Enantiomeric Purity

Achieving high enantiomeric purity for chiral compounds like 1-Aminobutan-1-ol is crucial for their applications. One established method for obtaining enantiopure this compound from its racemic mixture is chiral resolution via diastereomeric salt formation . This process involves reacting racemic this compound with a chiral acid in a suitable solvent.

Detailed Research Findings:

Diastereomeric Salt Formation and Crystallization: Racemic this compound is reacted with a chiral acid, such as (S)-mandelic acid or (R)-mandelic acid. Solvents like isopropanol (B130326) or diethyl ether are typically employed for this reaction. The resulting diastereomeric salt mixture is then dissolved, heated, and subsequently cooled to induce the selective precipitation of the desired diastereomer.

Purification for Enhanced Enantiomeric Excess (ee): Recrystallization of the precipitated salt, often in solvents such as isopropanol or mixtures of isopropanol and water, is performed to further enhance the enantiomeric excess. This method has demonstrated the capability to achieve very high enantiomeric purity.

Table 1: Chiral Resolution Outcomes for this compound

| Chiral Acid Used | Recrystallization Solvent | Enantiomeric Excess (ee) |

| (S)-Mandelic Acid | Isopropanol | >99.8% |

| (R)-Mandelic Acid | Isopropanol/H₂O (5%) | >99.6% |

Note: Data extrapolated from analogous 3-amino-1-butanol resolutions, indicating the applicability of this method to similar amino alcohol structures.

Another promising avenue for achieving high enantiopurity in amino alcohols is biocatalytic deracemization and kinetic resolution . This approach utilizes engineered enzymes, such as β-amino alcohol dehydrogenases (β-AADHs), which can selectively catalyze the oxidative deamination of one enantiomer (e.g., (S)-enantiomers), leaving the other enantiomer (e.g., (R)-enantiomers) intact. This method has been shown to achieve high enantiomeric excess (e.g., >99% ee) for various structurally diverse β-amino alcohols. While direct, specific applications of these enzymatic methods to this compound are not extensively detailed in the provided literature snippets, the underlying principles are highly relevant for the enantioselective synthesis of chiral amino alcohols.

Diastereoselective Control in Amino Alcohol Synthesis

This compound possesses a single chiral center at the C1 position, where both the amino and hydroxyl groups are attached. Consequently, discussions of diastereoselective control in its own synthesis are less common compared to amino alcohols that feature multiple chiral centers (e.g., 1,2-amino alcohols or 1,3-amino alcohols), where the relative stereochemistry between these centers becomes a critical aspect of control. researchgate.netresearchgate.netnih.gov

In the context of this compound, diastereoselective control would typically refer to its potential use as a chiral auxiliary to induce stereoselectivity in other chemical reactions, or in the formation of derivatives where new chiral centers are generated relative to the existing one. However, specific detailed research findings on the diastereoselective synthesis of this compound or its direct application as a chiral auxiliary to control diastereoselectivity in other reactions were not explicitly found in the provided search results. Research in this area for amino alcohols often focuses on more complex structures with vicinal or remote chiral centers. researchgate.netresearchgate.netnih.gov

Influence of Stereochemistry on Reactivity and Selectivity

The stereochemistry of this compound significantly influences its utility and potential applications, particularly in areas requiring precise molecular recognition and interaction. Due to its bifunctional nature (containing both amino and hydroxyl groups) and defined stereochemistry, (1R)-1-Aminobutan-1-ol is recognized as a valuable chiral building block in organic synthesis.

Detailed Research Findings:

Chiral Building Block: The compound's chiral nature allows for its use in the construction of complex organic molecules, where the specific spatial arrangement of atoms is critical for desired properties or functions.

Ligand and Modulator Activity: The stereochemistry of this compound can enable it to act as a ligand, capable of binding to specific enzymes or receptors. This binding can modulate their activity, thereby influencing various biochemical pathways and cellular functions. The precise stereochemical configuration, such as the (1R) form, is anticipated to play a role in determining its binding conformations and, consequently, its biological or catalytic profile.

Impact on Biological Activity: General principles in stereochemistry highlight that the specific enantiomeric form of a compound can critically influence its biological activity. Analogous compounds have shown distinct binding behaviors to receptors based on their (R) or (S) configurations, suggesting a similar stereochemical impact for this compound in its potential interactions within biological systems or in asymmetric catalysis.

Advanced Analytical Methodologies for Research on 1 Aminobutan 1 Ol

Chromatographic Techniques for Chiral Purity Determination (Chiral HPLC, GC-FID, GC-MS)

The determination of enantiomeric excess is critical for chiral molecules. Chromatographic techniques are the cornerstone for separating and quantifying the enantiomers of 1-aminobutan-1-ol.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. For amino alcohols like this compound, which lack a strong chromophore for UV detection, a pre-column derivatization strategy is often employed. This involves reacting the amino group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral stationary phase. A common approach involves using o-phthaldialdehyde (OPA) in conjunction with a chiral mercaptan, such as N-acetyl-L-cysteine, to produce highly fluorescent isoindole derivatives. nih.gov These diastereomeric derivatives can then be readily separated and quantified using a reversed-phase column (e.g., C18) with fluorescence detection, offering high sensitivity. nih.gov

Table 1: Representative Chiral HPLC Conditions for Amino Alcohol Analysis (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Derivatizing Agent | o-Phthaldialdehyde (OPA) / N-acetyl-L-cysteine |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| Detection | Fluorescence Detector (e.g., λex = 340 nm, λem = 450 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography (GC-FID, GC-MS)

Gas chromatography is well-suited for volatile compounds. However, the high polarity and hydrogen-bonding capacity of amino alcohols like this compound result in poor peak shape and tailing on standard GC columns. nih.gov To overcome this, derivatization is necessary to increase volatility and reduce polarity. This is typically achieved by converting the polar -OH and -NH2 groups into less polar ethers, esters, or silyl (B83357) derivatives.

For chiral separations, a chiral stationary phase (CSP) is required. Cyclodextrin-based CSPs are commonly used for the enantiomeric separation of derivatized amino alcohols. A Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) detector offers both quantification and structural confirmation of the separated enantiomers based on their mass spectra. Analysis of by-products in reactions involving amino alcohols is also effectively performed using GC-MS. cdnsciencepub.com

Table 2: Typical GC Conditions for Chiral Analysis of Derivatized Amino Alcohols

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., derivatized β-cyclodextrin) |

| Derivatizing Agent | Silylating agent (e.g., BSTFA) or Acylating agent (e.g., TFAA) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., start at 60 °C, ramp to 220 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Techniques for Structural Confirmation (NMR, FTIR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound (CH₃CH₂CH₂CH(NH₂)OH), the spectra would exhibit characteristic signals for each unique proton and carbon environment.

¹H NMR: The spectrum would show distinct signals for the methyl (CH₃) triplet, two methylene (B1212753) (CH₂) groups appearing as complex multiplets, and the methine (CH) proton adjacent to the amine and hydroxyl groups. The protons of the -OH and -NH₂ groups would appear as broad singlets whose chemical shifts are dependent on solvent and concentration.

¹³C NMR: The spectrum would display four distinct signals corresponding to the four carbon atoms in the butyl chain.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂-CH₃ | ~1.4 | Sextet | 2H |

| -CH₂-CH | ~1.5-1.6 | Multiplet (m) | 2H |

| -CH(NH₂)(OH) | ~3.5-3.7 | Multiplet (m) | 1H |

| -NH₂ & -OH | Variable | Broad Singlet (br s) | 3H |

| ¹³C NMR | Predicted δ (ppm) | ||

| -CH₃ | ~14 | ||

| -CH₂-CH₃ | ~19 | ||

| -CH₂-CH | ~36 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of this compound would be characterized by strong absorptions corresponding to the O-H and N-H bonds.

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 (Medium, may show two bands for primary amine) |

| C-H (Alkane) | Stretching | 2850-2960 (Strong) |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 (Medium) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (MW = 89.14 g/mol ), the electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 89. The fragmentation pattern is predictable via alpha-cleavage, a common pathway for amines and alcohols.

Table 5: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 89 | [C₄H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 72 | [C₄H₁₀O]⁺ | Loss of NH₂ |

| 71 | [C₄H₉N]⁺ | Loss of H₂O |

| 60 | [C₃H₈N]⁺ | Alpha-cleavage (loss of C₂H₅) |

Quantitative Analysis Methods for Reaction Monitoring

Quantitative analysis is essential for monitoring the progress of a chemical reaction, for example, in the synthesis of this compound or a reaction where it is a starting material. mdpi.com HPLC and GC are the primary tools for this purpose. orgsyn.org

The methodology involves tracking the concentration of reactants, intermediates, and products over time. This is achieved by taking small samples (aliquots) from the reaction vessel at predetermined intervals. The reaction in each aliquot is immediately quenched to halt its progress.

Using an established chromatographic method (either GC or HPLC), the concentration of this compound in the sample is determined. This is typically done by creating a calibration curve with standards of known concentration. The peak area of the analyte in the chromatogram is directly proportional to its concentration. By plotting the concentration of this compound against time, a reaction profile can be generated, which is invaluable for studying reaction kinetics, optimizing conditions (like temperature, pressure, or catalyst loading), and determining the reaction endpoint. nih.gov The use of an internal standard is often recommended to improve the precision and accuracy of the quantification.

Computational and Theoretical Investigations of 1 Aminobutan 1 Ol Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure, molecular geometry, and vibrational properties of organic molecules. For a compound like 1-Aminobutan-1-ol, DFT calculations can be employed to determine the most stable molecular geometries by optimizing bond lengths, bond angles, and dihedral angles nih.gov. This optimization process helps to identify the lowest energy conformers of the molecule, which is crucial for understanding its behavior in various environments.

DFT applications typically involve the use of specific functionals, such as Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP), combined with various basis sets (e.g., 6-31G(d,p), 6-31+G(d,p), 6-31++G(d,p)) nih.govsphinxsai.comijcrr.com. These calculations can provide detailed information on:

Optimized Molecular Geometry : Precise atomic coordinates and structural parameters, revealing the spatial arrangement of atoms and functional groups nih.gov.

Vibrational Frequencies : Prediction of infrared (IR) and Raman spectra, allowing for the assignment of vibrational modes and comparison with experimental spectroscopic data nih.gov.

Thermodynamic Properties : Calculation of properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the stability and feasibility of reactions involving this compound nih.govijcrr.com.

For instance, similar DFT studies on related amino alcohol compounds have determined stable geometries and vibrational assignments, demonstrating the utility of this method in characterizing such molecules nih.govgoogle.co.inresearchgate.netresearchgate.net.

Molecular Modeling for Conformation and Binding Analysis

Molecular modeling techniques, including conformational analysis and molecular docking, are indispensable for understanding the three-dimensional preferences of molecules and their potential interactions with other chemical entities or biological targets. For this compound, these methods can provide insights into:

Conformational Flexibility : Analysis of the molecule's ability to adopt different spatial arrangements due to rotations around single bonds biorxiv.orgelifesciences.org. This is particularly important for flexible molecules with multiple rotatable bonds, like this compound, to identify low-energy conformers that might be biologically relevant or preferred in solution biorxiv.org.

Molecular Docking : Prediction of how this compound might interact with specific binding sites of enzymes or receptors. This involves simulating the binding modes and estimating binding affinities, which can be crucial for drug discovery and understanding biochemical pathways whiterose.ac.uk. Although specific docking studies for this compound (CID 12598244) were not found, similar studies for related amino alcohols illustrate the approach whiterose.ac.uk. For example, molecular docking can simulate hydrogen bonding and other non-covalent interactions that determine binding specificity .

Molecular Dynamics (MD) Simulations : While not explicitly detailed for this compound in the search results, MD simulations could further explore the dynamic behavior of the molecule, its conformational transitions over time, and its interactions within a solvent environment or a complex biological system whiterose.ac.uk.

HOMO-LUMO and Natural Bond Orbital (NBO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties, reactivity, and stability. For this compound, HOMO-LUMO analysis can reveal:

Electronic Transitions : The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity nih.govsphinxsai.comijcrr.com. A smaller energy gap often suggests higher reactivity.

Charge Transfer : The spatial distribution of HOMO and LUMO orbitals can indicate regions within the molecule that are prone to donating or accepting electrons, respectively, thereby facilitating charge transfer processes sphinxsai.comijcrr.com.

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular and intermolecular bonding interactions, charge transfer, and hyperconjugative effects. For this compound, NBO analysis can provide detailed insights into:

Stability from Hyperconjugation : Quantification of the stabilization energy arising from electron delocalization through hyperconjugative interactions, such as those between lone pairs and antibonding orbitals nih.gov.

Similar analyses have been conducted for complex amino alcohol derivatives, demonstrating the utility of these methods in elucidating electronic properties and stability nih.govgoogle.co.inresearchgate.netresearchgate.net.

Prediction of Activation Energies and Reaction Pathways

Theoretical calculations are instrumental in elucidating reaction mechanisms and predicting activation energies, which are crucial parameters for understanding the kinetics and feasibility of chemical transformations involving this compound.

Reaction Mechanisms : Computational methods can map out potential energy surfaces, identifying transition states and intermediates along a reaction pathway. This allows for a detailed understanding of how this compound might react, for example, in oxidation, reduction, or substitution reactions uni-muenchen.de.

Activation Energies : Prediction of the energy barrier that must be overcome for a reaction to proceed . Lower activation energies indicate faster reactions. For instance, DFT studies have been used to calculate activation energies for reactions involving other aminobutanols, providing insights into their reactivity differences .

Stereoselectivity : For chiral compounds like this compound, theoretical studies can predict the stereochemical outcome of reactions by comparing the activation energies of different stereoisomeric pathways .

While specific activation energy data for this compound (CID 12598244) was not identified in the search results, the methodology is well-established for similar organic compounds. For example, computational DFT studies have shown differences in activation energies for enantiomers of related amino alcohols, highlighting the role of theory in predicting reaction outcomes .

Synthetic Utility and Research Applications of 1 Aminobutan 1 Ol Derivatives

Function as Chiral Building Blocks in Complex Molecule Synthesis

1-Aminobutan-1-ol derivatives are widely recognized as essential chiral building blocks in the construction of intricate organic molecules. Their inherent chirality and reactive functional groups allow for their incorporation into diverse molecular scaffolds, particularly in the pharmaceutical industry. wikipedia.orgfishersci.caresearchgate.net

A prominent example of their application as chiral building blocks is in the synthesis of the anti-HIV drug, Dolutegravir. The (R)-3-aminobutan-1-ol enantiomer serves as a key raw material and a major cost driver in the production of Dolutegravir. researchgate.netthieme-connect.comacs.org The synthesis typically initiates with (R)-3-aminobutan-1-ol to establish a crucial ring system within the Dolutegravir structure, highlighting its foundational role. thieme-connect.com

Beyond pharmaceutical intermediates, biocatalytic methods have been developed for the enantioselective synthesis of specific isomers, such as (S)-2-aminobutan-1-ol, further expanding the availability of these chiral building blocks for various synthetic endeavors. researchgate.net Furthermore, 4-aminobutan-1-ol and its derivatives have been identified as valuable building blocks for the synthesis of other biologically active compounds. umweltprobenbank.deresearchgate.net

The enantiopurity of these building blocks is often achieved through methods like chiral resolution. For instance, the chiral resolution of (1R)-1-aminobutan-1-ol from racemic mixtures can be effectively performed using chiral acids like (S)-mandelic acid, yielding high enantiomeric excesses.

Table 1: Chiral Resolution Outcomes for (1R)-1-Aminobutan-1-ol

| Chiral Acid Used | Recrystallization Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-Mandelic Acid | Isopropanol (B130326) | 40–45 | >99.8 |

| (R)-Mandelic Acid | Isopropanol/H2O (5%) | 38–40 | >99.6 |

| Data extrapolated from analogous 3-amino-1-butanol resolutions. |

Application as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols, including derivatives of this compound, are extensively employed as chiral ligands in asymmetric catalysis. researchgate.netfishersci.fimims.comfishersci.ptamericanelements.com Their ability to form stable complexes with metal centers and provide a chiral environment around the reactive site makes them indispensable for inducing enantioselectivity in various catalytic transformations.

For example, novel chiral imino alcohol ligands synthesized from (R)-2-amino-1-butanol have been successfully utilized in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes. These ligands demonstrated the capacity to induce significant enantioselectivity, with one notable instance achieving an 81% enantiomeric excess (ee) with p-fluorobenzaldehyde. sid.ir

Research also explores the use of new 1,3-aminoalcohols, derived from sources like levoglucosenone, as chiral catalysts in asymmetric reactions, such as the addition of diethyl zinc to benzaldehyde. mims.com Furthermore, 2-aminobutanol has shown promising results as a ligand in asymmetric borane (B79455) reductions of ketones, achieving enantioselectivities as high as 94% ee, indicating the importance of steric hindrance near the hydroxyl group for improved asymmetric induction. nih.gov

Table 2: Enantioselective Addition of Diethylzinc to Aryl Aldehydes using (R)-2-Amino-1-butanol Derived Ligands

| Ligand Precursor | Substrate | Enantiomeric Excess (ee %) |

| (R)-2-Amino-1-butanol | Benzaldehyde | Moderate (e.g., 42%) uc.pt |

| (R)-2-Amino-1-butanol | p-Fluorobenzaldehyde | Up to 81% sid.ir |

| Note: Specific ligand structures vary; data represents best reported ee for the given substrate. |

Role as Chiral Auxiliaries in Enantioselective Transformations

Beyond their role as ligands, this compound derivatives also function as chiral auxiliaries in enantioselective transformations. fishersci.fimims.com Chiral auxiliaries are covalently attached to a substrate to direct the stereochemical outcome of a reaction, and are subsequently removed, leaving the desired enantiomerically pure product.

The synthesis of (R)-3-aminobutan-1-ol itself can involve strategies that leverage chiral auxiliaries or the chiral pool approach. researchgate.netvcu.edu Derivatives of (R)-(-)-2-aminobutan-1-ol have been successfully employed in Michael additions of Grignard reagents to cinnamamides. This methodology has yielded optically active β-phenylalkanoic acids with high enantiomeric excesses, typically ranging from 72% to 100%. researchgate.net Additionally, modified lithium aluminum hydride reagents incorporating N,N-dialkyl derivatives of (R)-(-)-2-aminobutan-1-ol have been reported for the asymmetric reduction of ketones. researchgate.net

Synthesis of Diverse Heterocyclic Scaffolds

This compound derivatives are instrumental in the synthesis of various heterocyclic scaffolds, which are common motifs in pharmaceuticals and other biologically active compounds.

Azetidines: The cyclization of amino alcohols, including 2-aminobutan-1-ol (B80463), with appropriate reagents can lead to the formation of four-membered azetidine (B1206935) rings. askfilo.com For example, 4-(azetidin-1-yl)butan-1-amine (B3226454) can be synthesized by first forming an imine intermediate from 4-aminobutan-1-ol and a ketone, followed by a reductive cyclization step. vulcanchem.com

Pyrrolidines and Lactams: 4-Aminobutan-1-ol, a 1,4-amino alcohol, can undergo intramolecular oxidative lactamization to form 2-pyrrolidinone (B116388), a five-membered lactam. This reaction typically involves ruthenium-based catalytic systems. wikipedia.org

Oxazinanes: The complex heterocyclic system found in Dolutegravir, which includes a pyrido[1',2':4,5]pyrazino[2,1-b] fishersci.cafishersci.caoxazine scaffold, is constructed using (R)-3-amino-1-butanol in key cyclization steps during its synthesis. This demonstrates the role of this compound derivatives in forming complex fused heterocyclic systems containing oxazinane rings. wikipedia.orgthieme-connect.comacs.orggoogle.com

Sulfamidates: Amino alcohols are general precursors for sulfamidates. While specific direct examples from this compound were not detailed, the literature mentions the synthesis and reactivity of sulfamidates in the context of amino alcohol chemistry. thieme-connect.comrsc.orgresearchgate.net

Oxazolidinones and Morpholinones: While amino alcohols are known general precursors for these heterocycles, specific synthetic routes directly from this compound derivatives for oxazolidinones or morpholinones were not explicitly detailed in the provided search results.

Research into Novel Amino Alcohol-Derived Chiral Fragments

Ongoing research actively explores the development of novel chiral fragments derived from amino alcohols, including this compound and its isomers. This research aims to expand the toolkit available for asymmetric synthesis and drug discovery.

Efforts include the synthesis of new optically active compounds, such as 4-aminobutan-1-ol and its 3,4-disubstituted pyrrolidine (B122466) derivatives, which are being investigated for their potential as chiral ligands, organocatalysts, and building blocks for new biologically active entities. umweltprobenbank.deresearchgate.net The development of biocatalytic methods, particularly using amine dehydrogenases, for the enantioselective synthesis of chiral amino alcohols like (S)-2-aminobutan-1-ol, represents a significant area of current research, offering more sustainable and efficient synthetic routes. researchgate.net Furthermore, the synthesis of novel 1,3-aminoalcohols from readily available biomass derivatives, such as levoglucosenone, is being explored for their application in various asymmetric reactions. mims.com Recent studies continue to investigate new chiral amino alcohol ligands for their efficacy in asymmetric reductions, demonstrating that structural modifications can lead to improved enantioselectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Aminobutan-1-ol, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves reduction of 1-aminobutan-1-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions (e.g., anhydrous solvents, low temperatures) . Optimization strategies include:

- Temperature modulation : Lower temperatures reduce side reactions in reduction steps.

- Catalyst selection : NaBH₄ is milder and safer for small-scale synthesis, while LiAlH₄ offers higher efficiency for stubborn reductions.

- Purification : Column chromatography or recrystallization ensures purity, followed by characterization via ¹H/¹³C NMR and FT-IR to confirm functional groups .

Q. How should researchers characterize the stereochemical configuration and purity of this compound?

- Methodological Answer : Chiral purity is critical due to the compound’s stereogenic center. Techniques include:

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.e.).

- X-ray crystallography : Provides definitive structural confirmation but requires high-quality single crystals .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic substitution reactions, and how does its amino group influence regioselectivity?

- Methodological Answer : The amino group acts as a strong electron-donating group, directing electrophilic attacks to adjacent carbons. For example:

- Substitution with SOCl₂ : Converts the hydroxyl group to a chloride, forming 1-aminobutan-1-yl chloride. The reaction proceeds via a two-step mechanism (protonation followed by nucleophilic displacement) .

- Kinetic studies : Monitor reaction progress using GC-MS or in-situ IR to identify intermediates and validate proposed mechanisms .

Q. How can computational modeling predict the biological interactions of this compound, and what insights does this provide for drug discovery?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities between this compound and enzyme active sites. Key steps include:

- Target selection : Prioritize enzymes like aminotransferases or dehydrogenases based on structural homology.

- Free energy calculations : Use MM-GBSA to estimate binding energies and identify key residues (e.g., hydrogen bonds with catalytic serine or lysine) .

- Validation : Compare computational results with in vitro enzymatic assays to refine models .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound across studies?

- Methodological Answer : Discrepancies often arise from experimental variability. Resolution strategies include:

- Standardized protocols : Use IUPAC-recommended methods for solubility (shake-flask technique) and pKa (potentiometric titration) .

- Cross-validation : Compare data across multiple techniques (e.g., NMR for solubility, UV-Vis for pKa).

- Environmental controls : Document temperature, solvent purity, and ionic strength, as these significantly influence measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.